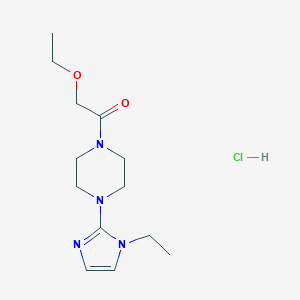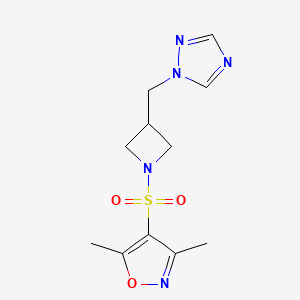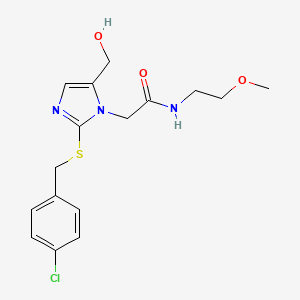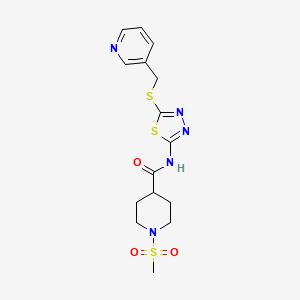![molecular formula C15H20Br2N2O3 B2465599 3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide CAS No. 1788026-96-9](/img/structure/B2465599.png)
3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide is a synthetic organic compound characterized by the presence of bromine atoms and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the oxan-4-yl group through etherification. The final step involves the formation of the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine compounds.
Reduction: Formation of reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the pyridine ring play a crucial role in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through the modulation of these molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxylate
- 3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxylic acid
Uniqueness
3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both bromine atoms and the oxan-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3,6-dibromo-N-[3-(oxan-4-ylmethoxy)propyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Br2N2O3/c16-12-2-3-13(17)19-14(12)15(20)18-6-1-7-22-10-11-4-8-21-9-5-11/h2-3,11H,1,4-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAUQHYQFHZDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COCCCNC(=O)C2=C(C=CC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2E)-3-phenylprop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2465516.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one](/img/structure/B2465519.png)
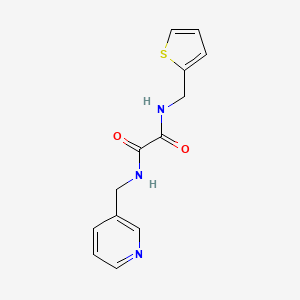
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-[(4-METHOXYPHENYL)SULFANYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2465522.png)
![N-(4-fluoro-2-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465524.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2465525.png)

